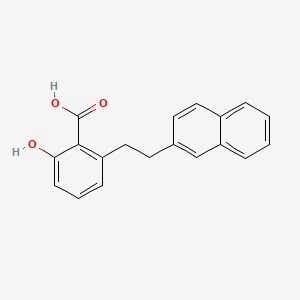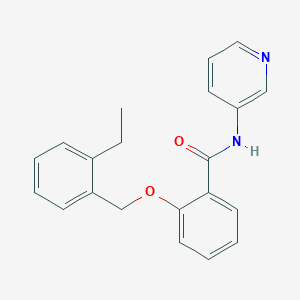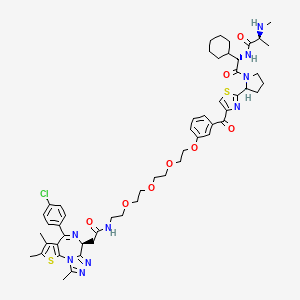
SR-12062
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SR-12062 is a full agonists of the neurotensin receptor 1 (NTSR1). SR-12062 have an EC50 of 2 μM at NTSR1 with full agonist behaviour (Emax=100%), showing a higher efficacy and ∼90-fold potency improvement compared to parent compound 1 (EC50=178 μM; Emax=17%).
Wissenschaftliche Forschungsanwendungen
Material Science Applications
Synchrotron Radiation (SR), a technique used in experimental research, plays a significant role in material science. It involves methods like X-ray spectroscopy, diffraction, and ultraviolet spectroscopy, offering a wide range of applications (Yeritsyan, 2002).
Educational Applications in Chemistry
In chemistry education, particularly for preservice chemistry teachers, fostering scientific reasoning (SR) is crucial. This involves skills like formulating research questions, generating hypotheses, and planning experiments. An organic chemistry lab course incorporated problem-solving experiments and SR video lessons to enhance these skills (Bicak, Borchert, & Höner, 2021).
Public Health Research
The Superfund Research Program (SRP) aims to address health and environmental problems associated with hazardous waste sites. It supports various grants and training programs and has made significant contributions in areas like toxicology and environmental health (Landrigan et al., 2015).
Inorganic Materials Research
SR techniques are crucial in researching and developing inorganic materials. They provide higher data quality, better spatial and temporal resolutions, and facilitate multi-scale, multi-faceted structural information acquisition (Yunpeng, Weifan, & Zhonghua, 2021).
Ecological Applications
Satellite remote sensing (SRS) has been instrumental in monitoring biodiversity and the impact of environmental changes. It provides standardized, verifiable information on long-term biodiversity trends, aiding in natural resource management (Pettorelli et al., 2014).
Primary School Education
In primary schools, scientific research activity (SRA) is fundamental for natural science education. It encourages students to apply scientific methods and fosters creativity and motivation (Lamanauskas & Augienė, 2018).
Biomedical Engineering Research Management
The development of electronic information systems for managing scientific research (SR) in universities, particularly in biomedical engineering, has enhanced the systematic, standardized, and efficient management of SR projects (Jing et al., 2021).
Molecular Sciences Research
Stimulated Raman scattering (SRS), a technique developed in the 1960s, has seen a resurgence in various scientific fields. It enables the probing of molecular vibrations with stronger signals and the ability to time-resolve vibrational motions, facilitating research from bulk media to nanoscale investigations (Prince, Frontiera, & Potma, 2017).
Actinide Material Studies
SR techniques are increasingly used to study actinide-based materials, driven by needs in nuclear energy research. This includes X-ray absorption spectroscopy, diffraction, and scattering spectroscopy, which are vital for characterizing actinide materials (Shi et al., 2014).
Eigenschaften
CAS-Nummer |
1623019-77-1 |
|---|---|
Produktname |
SR-12062 |
Molekularformel |
C25H25N3O3 |
Molekulargewicht |
415.493 |
IUPAC-Name |
(2-(5-(quinolin-3-yl)-1H-indol-1-yl)acetyl)-L-leucine |
InChI |
InChI=1S/C25H25N3O3/c1-16(2)11-22(25(30)31)27-24(29)15-28-10-9-19-12-17(7-8-23(19)28)20-13-18-5-3-4-6-21(18)26-14-20/h3-10,12-14,16,22H,11,15H2,1-2H3,(H,27,29)(H,30,31)/t22-/m0/s1 |
InChI-Schlüssel |
FPIZUBHJQMKCPU-QFIPXVFZSA-N |
SMILES |
O=C(N[C@@H](CC(C)C)C(O)=O)CN1C=CC2=C1C=CC(C3=CC4=CC=CC=C4N=C3)=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SR-12062; SR 12062; SR12062; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B610898.png)

